3-Methoxy-4-nitropyridine

Description

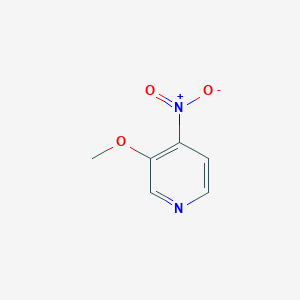

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWQIOTXFPOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595042 | |

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-07-2 | |

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 3-Methoxy-4-nitropyridine: A Technical Guide for Scaffold Design

Executive Summary

3-Methoxy-4-nitropyridine is a specialized heterocyclic intermediate defined by its "push-pull" electronic architecture.[1] It serves as a critical junction point in the synthesis of polysubstituted pyridines, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Unlike simple pyridines, this molecule possesses a unique reactivity profile driven by the interplay between the electron-donating methoxy group at C3 and the strongly electron-withdrawing nitro group at C4. This guide provides a rigorous analysis of its synthesis, reactivity, and application, with a specific focus on the N-oxide route as the industry-standard method for ensuring regiochemical fidelity.

Part 1: Structural Analysis & Physiochemical Profile

The utility of 3-Methoxy-4-nitropyridine lies in its high susceptibility to Nucleophilic Aromatic Substitution (

Key Identifiers & Properties[2][3]

| Property | Data Point | Notes |

| IUPAC Name | 3-Methoxy-4-nitropyridine | Often handled as the N-oxide form.[1][2] |

| CAS (N-Oxide) | 19355-04-5 | The primary commercial stable form. |

| CAS (Free Base) | Varies by isomer/salt | Less stable; typically generated in situ. |

| Molecular Weight | 154.12 g/mol (Base) | 170.12 g/mol (N-Oxide). |

| Appearance | Yellow Crystalline Solid | Color deepens upon oxidation/nitration. |

| Melting Point | 134°C (N-oxide) | Free base MP is lower (~76°C). |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; lipophilic. |

The Regioselectivity Challenge

Direct nitration of 3-methoxypyridine is chemically inefficient. The pyridine nitrogen deactivates the ring, and the methoxy group directs electrophiles to the C2 position (ortho) rather than C4. To overcome this, the N-oxide strategy is employed.[3][4] Oxidation to the N-oxide increases electron density at C4, allowing for highly selective nitration.

Part 2: Synthetic Architecture (The N-Oxide Route)

The synthesis of 3-Methoxy-4-nitropyridine must follow a specific sequence to avoid the formation of the 2-nitro isomer. The protocol below outlines the standard "Oxidation-Nitration-Deoxygenation" workflow.

Synthetic Workflow Diagram

Caption: The N-oxide route ensures C4 regioselectivity, avoiding the C2-isomer byproduct common in direct nitration.

Detailed Protocol: Nitration of 3-Methoxypyridine N-oxide[7]

Objective: Synthesize 3-Methoxy-4-nitropyridine N-oxide (Inter2) with >95% regioselectivity.

-

Preparation: Charge a reactor with 3-methoxypyridine N-oxide (1.0 eq) and concentrated sulfuric acid (

, 5.0 eq). Cool the mixture to 0–5°C. -

Nitration: Dropwise add fuming nitric acid (

, 1.5 eq) while maintaining the internal temperature below 10°C. Caution: Exothermic reaction. -

Heating: Once addition is complete, slowly warm the reaction to 90°C and stir for 4–6 hours. The N-oxide directs the nitro group to the C4 position (para to the N-oxide oxygen).

-

Quench: Pour the reaction mixture onto crushed ice. Neutralize with solid sodium carbonate (

) to pH 7–8.[5] -

Isolation: The product, 3-methoxy-4-nitropyridine N-oxide , precipitates as a yellow solid. Filter, wash with cold water, and dry.

Expert Insight: Do not attempt direct nitration of the free pyridine. The yield will be poor (<30%), and separation of the 2-nitro and 4-nitro isomers requires difficult chromatography. The N-oxide route typically yields >70% with high purity.

Part 3: Reactivity & Functionalization ( )

The 4-nitro group in this scaffold is a "spring-loaded" leaving group. The electron-deficient pyridine ring, further activated by the N-oxide (or protonation), makes the C4 position highly electrophilic.

Mechanism: Nucleophilic Aromatic Substitution

Researchers utilize this molecule primarily to introduce complex amines or alkoxides at the C4 position.

Caption: The SNAr mechanism involves the displacement of the nitro group by a nucleophile via an addition-elimination pathway.[6]

Key Transformations

| Reaction Type | Reagents | Outcome | Application |

| Nitro Reduction | 3-Methoxy-4-aminopyridine | Primary amine for amide coupling in kinase inhibitors. | |

| Primary Amines ( | 4-Alkylamino-3-methoxypyridine | Introduction of solubility tails or binding motifs. | |

| Deoxygenation | Free Pyridine Base | Removal of N-oxide after functionalization. |

Part 4: Medicinal Chemistry Applications[10][11]

3-Methoxy-4-nitropyridine is a "privileged scaffold" precursor. Its derivatives are ubiquitous in oncology and immunology pipelines.

Kinase Inhibitor Design

In many kinase inhibitors (e.g., EGFR, JAK), the pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the ATP binding pocket.

-

Role of Methoxy Group: The C3-methoxy group often points into the solvent-exposed region or a hydrophobic pocket, providing selectivity over other kinases.

-

Role of C4-Amine: The nitro group is reduced to an amine, which then forms a key hydrogen bond with the kinase hinge residues (e.g., the gatekeeper residue).

Case Study: Synthesis of Fused Heterocycles

The 3-methoxy-4-aminopyridine derived from this nitro precursor is a starting material for:

-

1,6-Naphthyridines: Via Skraup reaction with glycerol/sulfuric acid.

-

Pyrido[4,3-d]pyrimidines: Via cyclization with formamide.

Part 5: Safety & Handling (Trustworthiness)

Working with nitro-pyridines requires strict adherence to safety protocols due to their energetic nature.

-

Explosion Hazard: Like many nitroaromatics, 3-methoxy-4-nitropyridine (and its N-oxide) can decompose violently at high temperatures (>200°C). Never distill nitration mixtures to dryness.

-

Exotherm Control: The nitration step is highly exothermic. Efficient cooling (jacketed reactors) and controlled addition rates are mandatory.

-

Toxicity: Pyridine derivatives are generally hepatotoxic and skin irritants. Use full PPE (nitrile gloves, face shield) and work in a fume hood.

-

Storage: Store the N-oxide at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow decomposition or moisture absorption.

References

-

Sigma-Aldrich. 3-Methoxy-2-nitropyridine Product Specification (Isomer Comparison). Retrieved from

-

ChemicalBook. 3-Methoxy-4-nitropyridine N-oxide Properties and CAS 19355-04-5. Retrieved from

-

Organic Syntheses. Nitration of Pyridine N-Oxides: General Procedures. Coll. Vol. 4, p. 654. Retrieved from

-

PubChem. 4-Methoxy-3-nitropyridine (Isomer Data). CID 355832. Retrieved from

-

ResearchGate. Reactivity of Nitropyridine N-oxides in Nucleophilic Substitution. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Methoxy-4-nitropyridine: Structure, Properties, and Applications in Modern Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 3-methoxy-4-nitropyridine, a key heterocyclic building block for researchers, scientists, and professionals in the fields of drug discovery, agrochemicals, and materials science. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and organic synthesis. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them privileged scaffolds in the design of novel bioactive molecules. Among these, 3-methoxy-4-nitropyridine has emerged as a particularly valuable intermediate due to the specific arrangement of its functional groups, which allows for controlled and regioselective reactions. This guide will serve as a detailed resource for understanding and utilizing this versatile compound.

Molecular Structure and Identification

The nomenclature of substituted pyridines can sometimes lead to ambiguity. The compound of interest is most systematically named 4-methoxy-3-nitropyridine , although it is also commonly referred to as 3-methoxy-4-nitropyridine. For clarity and consistency, this guide will use the IUPAC-preferred name, 4-methoxy-3-nitropyridine.

Table 1: Chemical Identifiers for 4-Methoxy-3-nitropyridine

| Identifier | Value |

| IUPAC Name | 4-methoxy-3-nitropyridine |

| CAS Number | 31872-62-5[1] |

| Molecular Formula | C₆H₆N₂O₃[1] |

| Molecular Weight | 154.12 g/mol [1] |

| InChI | InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3[1] |

| InChIKey | BZPVREXVOZITPF-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=NC=C1)[O-][1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 4-methoxy-3-nitropyridine is essential for its effective use in synthesis and for ensuring safe handling.

Table 2: Physicochemical Properties of 4-Methoxy-3-nitropyridine

| Property | Value | Source |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 74-78 °C | PubChem |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4-methoxy-3-nitropyridine.

3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide detailed information about the molecular structure.

Table 3: ¹³C NMR Spectral Data of 4-Methoxy-3-nitropyridine

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~152 |

| C3 | ~135 |

| C4 | ~158 |

| C5 | ~108 |

| C6 | ~152 |

| -OCH₃ | ~57 |

Note: Approximate chemical shifts are based on computational predictions and data from similar structures. Experimental values may vary depending on the solvent and other conditions.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Key IR Absorption Bands for 4-Methoxy-3-nitropyridine

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1580-1560 | C=C and C=N stretching |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretching (nitro group) |

| ~1270-1200 | C-O-C asymmetric stretching (ether) |

| ~1050-1000 | C-O-C symmetric stretching (ether) |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 154.12. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). Ethers can undergo alpha-cleavage.

Synthesis of 4-Methoxy-3-nitropyridine

The synthesis of 4-methoxy-3-nitropyridine can be achieved through a multi-step process, typically starting from a readily available pyridine derivative. A common and effective strategy involves the nitration of a pyridine N-oxide, followed by deoxygenation.

Experimental Protocol: Synthesis from 4-Hydroxypyridine

This protocol outlines a representative synthesis. Caution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Oxidation of 4-Hydroxypyridine

-

To a solution of 4-hydroxypyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and neutralize the acid.

-

Extract the product, 4-hydroxypyridine N-oxide, with an appropriate organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the product if necessary.

Step 2: O-Methylation of 4-Hydroxypyridine N-oxide

-

Dissolve 4-hydroxypyridine N-oxide in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

-

Add a methylating agent such as methyl iodide or dimethyl sulfate dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product, 4-methoxypyridine N-oxide, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 3: Nitration of 4-Methoxypyridine N-oxide

-

Carefully add 4-methoxypyridine N-oxide to a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) at a low temperature (0-10 °C). The N-oxide group directs the nitration to the 3-position.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC analysis).

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

-

The product, 4-methoxy-3-nitropyridine N-oxide, will precipitate and can be collected by filtration.

Step 4: Deoxygenation of 4-Methoxy-3-nitropyridine N-oxide

-

Dissolve 4-methoxy-3-nitropyridine N-oxide in an inert solvent (e.g., chloroform or dichloromethane).

-

Add a deoxygenating agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) dropwise at a controlled temperature.

-

Reflux the reaction mixture until the reaction is complete.

-

After cooling, carefully quench the reaction with water or a basic solution.

-

Extract the final product, 4-methoxy-3-nitropyridine, with an organic solvent.

-

Purify the product by column chromatography or recrystallization to obtain a white to pale yellow solid.

Chemical Reactivity and Applications

The reactivity of 4-methoxy-3-nitropyridine is dominated by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro group. This substitution pattern makes the pyridine ring susceptible to nucleophilic aromatic substitution (S_NAr) reactions.

Nucleophilic Aromatic Substitution (S_NAr)

The nitro group at the 3-position strongly activates the 4-position (and to a lesser extent, the 2-position) towards nucleophilic attack. The methoxy group at the 4-position can act as a leaving group, allowing for the introduction of a variety of nucleophiles. This makes 4-methoxy-3-nitropyridine a valuable precursor for the synthesis of a wide range of substituted pyridines.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides access to 3-amino-4-methoxypyridine, a key intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Applications in Drug Discovery and Agrochemicals

4-Methoxy-3-nitropyridine serves as a versatile building block in the synthesis of biologically active compounds. The ability to selectively functionalize the pyridine ring through S_NAr reactions and reduction of the nitro group allows for the rapid generation of diverse molecular libraries for screening. Its derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides. For instance, the core structure is found in precursors to compounds with potential applications in treating cancer and other diseases.

Safety and Handling

4-Methoxy-3-nitropyridine is a chemical that requires careful handling. Based on available GHS information, it is classified as follows:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

-

Skin irritation (Category 2): Causes skin irritation.[1]

-

Serious eye damage (Category 1): Causes serious eye damage.[1]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Methoxy-3-nitropyridine is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, driven by the strategic placement of the methoxy and nitro groups, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in the pursuit of new pharmaceuticals, agrochemicals, and functional materials.

References

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2010). Preparation of nitropyridines by nitration of pyridines with nitric acid. Arkivoc, 2010(7), 179-191.

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

Sources

Core Compound Identification and Properties

An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine

Senior Application Scientist Note: This technical guide addresses the chemical intermediate commonly identified as 4-Methoxy-3-nitropyridine . Initial inquiries for "3-Methoxy-4-nitropyridine" did not yield a readily available compound with a corresponding CAS number in major chemical databases. Due to the high degree of structural similarity and the extensive documentation available, this guide focuses on the regioisomer 4-Methoxy-3-nitropyridine, CAS Number: 31872-62-5 , which is the likely compound of interest for research and development applications.

4-Methoxy-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its chemical structure incorporates a pyridine ring, an electron-donating methoxy group, and an electron-withdrawing nitro group, which collectively influence its reactivity and utility as a chemical intermediate.

The compound is registered under CAS Number 31872-62-5 .[1][2] Its fundamental properties are summarized below for quick reference.

Table 1: Physicochemical Properties of 4-Methoxy-3-nitropyridine

| Property | Value | Source |

| CAS Number | 31872-62-5 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [1][3] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| IUPAC Name | 4-methoxy-3-nitropyridine | [1] |

| Appearance | Light orange to yellow crystalline powder | |

| Melting Point | 72-77 °C | [2] |

| Boiling Point | 275.9 ± 20.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in Methanol | |

| SMILES | COC1=C(C=NC=C1)[O-] | [1] |

Synthesis and Mechanistic Rationale

The primary route for the synthesis of 4-Methoxy-3-nitropyridine is through the electrophilic nitration of 4-methoxypyridine. This reaction leverages the directing effects of the substituents on the pyridine ring.

Causality of the Synthetic Approach

The choice of 4-methoxypyridine as the starting material is critical. The methoxy group at the 4-position is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution. Concurrently, the pyridine nitrogen is a deactivating group. The nitration occurs at the 3-position (ortho to the methoxy group and meta to the ring nitrogen). This regioselectivity is a result of the powerful directing effect of the methoxy group, which stabilizes the cationic intermediate (sigma complex) formed during the attack of the nitronium ion (NO₂⁺). The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion in situ.

Generalized Synthesis Workflow

The diagram below outlines the logical flow from the starting material to the final, purified product.

Caption: Generalized workflow for the synthesis of 4-Methoxy-3-nitropyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of activated pyridine rings.[4]

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.2 equivalents) dropwise to chilled (0-5 °C) concentrated sulfuric acid (3-5 volumes). Maintain the temperature below 10 °C throughout the addition.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and thermometer, dissolve 4-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid (2-3 volumes) while maintaining the temperature below 20 °C.

-

Nitration: Cool the solution of 4-methoxypyridine to 0-5 °C. Slowly add the pre-formed nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. This will fully precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 4-Methoxy-3-nitropyridine.

Applications in Research and Drug Development

4-Methoxy-3-nitropyridine is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (3-amino-4-methoxypyridine). This resulting aminopyridine is a common scaffold in medicinal chemistry, forming the basis for kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group can activate the pyridine ring for nucleophilic substitution reactions at the 4-position under certain conditions.

-

Pharmacokinetic Properties: The methoxypyridine motif is often incorporated into drug candidates to improve pharmacokinetic properties, such as solubility and metabolic stability.[5]

The diagram below illustrates the role of 4-Methoxy-3-nitropyridine as a precursor to a key amine intermediate, which is then used in further drug discovery efforts.

Caption: Synthetic utility of 4-Methoxy-3-nitropyridine in drug discovery.

Analytical Characterization (Self-Validating System)

To ensure the identity and purity of synthesized 4-Methoxy-3-nitropyridine, a combination of analytical techniques must be employed. The data from these analyses serves as a self-validating confirmation of the protocol's success.

Table 2: Key Analytical Data for Structural Confirmation

| Technique | Expected Results | Rationale |

| ¹H NMR | - Aromatic protons with characteristic shifts and coupling patterns for a 2,3,5-trisubstituted pyridine.- A singlet around 4.0 ppm corresponding to the methoxy (-OCH₃) protons. | Confirms the proton environment and the connectivity of the molecule. The integration of peaks should correspond to the number of protons (e.g., 3H for the methoxy group). |

| ¹³C NMR | - Signals corresponding to the six distinct carbon atoms of the pyridine ring and the methoxy group.[1] | Confirms the carbon backbone and the presence of all expected carbon atoms in unique electronic environments. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 154.12 g/mol . | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural evidence. |

| Infrared (IR) Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1360-1330 cm⁻¹.- C-O stretching for the methoxy group.- Aromatic C-H and C=N stretching bands. | Confirms the presence of key functional groups, especially the nitro and methoxy groups. |

| Melting Point | - A sharp melting point within the range of 72-77 °C. | A narrow melting point range is a strong indicator of high purity. |

Safety and Handling

Proper handling of 4-Methoxy-3-nitropyridine is essential due to its potential hazards. All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Precautionary Measures |

| H302 | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |

| H315 | Causes skin irritation.[1] | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| H318 | Causes serious eye damage.[1] | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335 | May cause respiratory irritation.[1] | P261: Avoid breathing dust.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives. (WO2010089773A2).

Sources

- 1. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3-nitropyridine 97 31872-62-5 [sigmaaldrich.com]

- 3. 4-Methoxy-3-nitropyridine | CAS: 31872-62-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

Synthesis of 3-Methoxy-4-nitropyridine

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the primary synthetic routes to 3-Methoxy-4-nitropyridine, a key heterocyclic building block in contemporary drug discovery and materials science. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights essential for successful laboratory execution. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this molecule's synthesis. We will detail two field-proven synthetic strategies: the nitration of 3-methoxypyridine via its N-oxide and the methylation of 3-hydroxy-4-nitropyridine. Each section includes step-by-step protocols, safety imperatives, and characterization data, ensuring a self-validating and reproducible workflow.

Introduction: The Strategic Importance of 3-Methoxy-4-nitropyridine

3-Methoxy-4-nitropyridine is a highly versatile substituted pyridine derivative. Its value lies in the orthogonal reactivity of its functional groups: the nitro group can be readily reduced to an amine, serving as a handle for amide bond formation or further derivatization, while the methoxy group influences the electronic properties of the ring and can be a site for ether cleavage if required. The pyridine core itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Therefore, efficient and scalable access to intermediates like 3-Methoxy-4-nitropyridine is of paramount importance for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Core Synthetic Strategies: A Mechanistic Dichotomy

From a strategic perspective, the synthesis of 3-Methoxy-4-nitropyridine can be approached from two distinct mechanistic directions:

-

Electrophilic Aromatic Substitution (SEAr): This approach involves introducing the nitro group onto a pre-existing 3-methoxypyridine ring. Due to the deactivating nature of the pyridine nitrogen, direct nitration is often challenging and can lead to low yields or undesired isomers. The most effective strategy involves the use of an N-oxide, which activates the ring—particularly at the 4-position—towards electrophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): This strategy begins with a pyridine ring already bearing a nitro group and a suitable leaving group at the desired positions. The methoxy group is then introduced via nucleophilic displacement. This method leverages the strong electron-withdrawing effect of the nitro group, which activates the ring for nucleophilic attack.

This guide will detail a primary protocol for each of these core strategies.

Synthesis Route I: Electrophilic Nitration via N-Oxide Activation

This is arguably the most common and reliable route, proceeding in three distinct stages. The foundational logic is to temporarily convert the deactivating pyridine nitrogen into an activating N-oxide group, which powerfully directs the incoming electrophile (NO₂⁺) to the 4-position.

Caption: Workflow for the N-Oxide mediated synthesis of 3-Methoxy-4-nitropyridine.

Mechanistic Rationale: The Role of the N-Oxide

The pyridine nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. Converting it to an N-oxide, however, reverses this effect. The N-oxide oxygen can donate electron density back into the ring via resonance, significantly increasing the electron density at the 2- and 4-positions. This activation, combined with steric hindrance from the C3-methoxy group, makes the 4-position the prime target for nitration.

Caption: Conceptual mechanism of electrophilic nitration on the activated N-oxide ring.

Experimental Protocol: Nitration Route

Step 1: Synthesis of 3-Methoxypyridine-N-oxide

-

Setup: To a solution of 3-methoxypyridine (10.9 g, 100 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask, add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise while stirring in an ice bath to maintain the temperature below 30°C.

-

Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetic acid and water under reduced pressure. The resulting residue is the crude 3-methoxypyridine-N-oxide, which can often be used in the next step without further purification.

Step 2: -N-oxide

Caution: This step involves strong acids and is highly exothermic. Strict temperature control is critical.

-

Setup: In a 500 mL flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 100 mL) to 0°C in an ice-salt bath.

-

Addition: Slowly add the crude 3-methoxypyridine-N-oxide from the previous step to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 15 mL) to concentrated sulfuric acid (30 mL) at 0°C. Add this mixture dropwise to the solution of the N-oxide, maintaining the reaction temperature between 0-5°C.[1]

-

Reaction: After the addition, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). This will cause the product to precipitate.

-

Isolation: Neutralize the cold aqueous solution with a saturated sodium carbonate solution until the pH is ~7-8. The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. This yields 3-methoxy-4-nitropyridine-N-oxide.[2]

Step 3: Deoxygenation to 3-Methoxy-4-nitropyridine

-

Setup: Dissolve the dried 3-methoxy-4-nitropyridine-N-oxide (17.0 g, 100 mmol) in chloroform (200 mL).

-

Reaction: Add phosphorus trichloride (PCl₃, 9.6 mL, 110 mmol) dropwise at room temperature. The reaction is exothermic. After addition, reflux the mixture for 2-3 hours until TLC indicates the disappearance of the starting material.

-

Workup: Cool the mixture and pour it into ice water. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

| Reagent Summary (Overall Process) | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| 3-Methoxypyridine | 109.13 | 100 | 10.9 g | Starting Material |

| Hydrogen Peroxide (30%) | 34.01 | ~110 | 11.3 mL | Oxidizing Agent |

| Acetic Acid | 60.05 | - | 100 mL | Solvent |

| Sulfuric Acid | 98.08 | - | ~130 mL | Solvent/Catalyst |

| Fuming Nitric Acid | 63.01 | - | 15 mL | Nitrating Agent |

| Phosphorus Trichloride | 137.33 | 110 | 9.6 mL | Deoxygenating Agent |

Synthesis Route II: Nucleophilic Aromatic Substitution (SNAr)

This route is an excellent alternative if the appropriate precursor, 3-hydroxy-4-nitropyridine, is readily available. The principle here is that the strongly electron-withdrawing nitro group at the 4-position makes the 3-position susceptible to nucleophilic attack, but more importantly, it facilitates the deprotonation of the hydroxyl group, which can then be methylated.

Caption: Workflow for the SNAr (Methylation) route.

Experimental Protocol: Methylation Route

-

Setup: To a suspension of 3-hydroxy-4-nitropyridine (14.0 g, 100 mmol) and potassium carbonate (K₂CO₃, 20.7 g, 150 mmol) in dry acetone or DMF (200 mL) in a 500 mL flask, add dimethyl sulfate ((CH₃)₂SO₄, 10.4 mL, 110 mmol) dropwise at room temperature.[3]

-

Reaction: Heat the reaction mixture to reflux (or ~60°C for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography as described in Route I.

| Reagent Summary (Methylation) | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| 3-Hydroxy-4-nitropyridine | 140.10 | 100 | 14.0 g | Starting Material |

| Potassium Carbonate | 138.21 | 150 | 20.7 g | Base |

| Dimethyl Sulfate | 126.13 | 110 | 10.4 mL | Methylating Agent |

| Acetone/DMF | - | - | 200 mL | Solvent |

Product Characterization

The identity and purity of the synthesized 3-Methoxy-4-nitropyridine should be confirmed using standard analytical techniques.

-

Appearance: Pale yellow solid.

-

Molecular Formula: C₆H₆N₂O₃[4]

-

Molecular Weight: 154.12 g/mol [4]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.7 (s, 1H), ~8.4 (d, 1H), ~7.2 (d, 1H), ~4.1 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155, ~150, ~145, ~140, ~110, ~58.

-

Mass Spectrometry (GC-MS): m/z (%) = 154 (M⁺), 124, 108, 78.[4]

-

Infrared (IR) Spectroscopy (KBr): ν (cm⁻¹) ~1580 (aromatic C=C), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1280 (C-O-C stretch).[4]

Safety and Handling

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Pyridine Derivatives: Pyridines are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[5][6]

-

Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution. Reactions involving them can be highly exothermic and must be cooled appropriately.[7]

-

Methylating Agents: Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care, using appropriate engineering controls and PPE.

-

Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.[8]

Conclusion

The synthesis of 3-Methoxy-4-nitropyridine is readily achievable through well-established organic chemistry principles. The N-oxide mediated nitration of 3-methoxypyridine offers a robust and high-yielding pathway, benefiting from the powerful directing effect of the N-oxide group. Alternatively, the methylation of 3-hydroxy-4-nitropyridine provides a more direct route if the starting material is available. The choice of synthesis will ultimately depend on starting material availability, scalability requirements, and safety infrastructure. By understanding the causality behind each experimental step, researchers can confidently and safely produce this valuable chemical intermediate for their discovery programs.

References

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitropyridine. Retrieved from [Link]

-

International Union of Crystallography. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

- Google Patents. (n.d.). Methylation of pyridines.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

MDPI. (n.d.). The Role of H3K4 Trimethylation in CpG Islands Hypermethylation in Cancer. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Methoxy-4-nitropyridine N-oxide | 19355-04-5 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to 3-Methoxy-4-nitropyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern synthetic and medicinal chemistry, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and versatile reactivity. Among these, 3-Methoxy-4-nitropyridine stands out as a pivotal building block. The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the pyridine scaffold creates a molecule with a rich and exploitable chemical profile. This guide provides an in-depth exploration of 3-Methoxy-4-nitropyridine, offering a technical narrative on its synthesis, core reactivity principles, and its strategic deployment in the development of advanced chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in a research setting. These properties govern its behavior in reaction media, its purification, and its identification.

1.1. Core Compound Identifiers

-

IUPAC Name: 3-Methoxy-4-nitropyridine

-

CAS Number: 31872-62-5[1]

-

Molecular Formula: C₆H₆N₂O₃[1]

-

Molecular Weight: 154.12 g/mol [1]

-

Canonical SMILES: COC1=C(C=NC=C1)[O-][1]

1.2. Physicochemical Properties

The physical state and solubility of 3-Methoxy-4-nitropyridine dictate its handling and reaction conditions. It is typically a light yellow or white solid at room temperature.[2][3]

| Property | Value | Source |

| Appearance | Light yellow solid | [2] |

| Melting Point | 73 - 78.0 °C | [2] |

| Boiling Point | 127 °C @ 1 mmHg | [2] |

| Density | ~1.30 g/cm³ | [2] |

| Solubility | Good solubility in water | [3] |

1.3. Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹³C NMR: Spectral data is available and has been referenced in literature, providing a key tool for structural elucidation.[1]

-

Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, showing characteristic peaks for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-O-C stretches of the methoxy group.[1]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[1]

-

Raman Spectroscopy: FT-Raman spectra provide complementary vibrational information for structural analysis.[1]

Synthesis and Mechanistic Considerations

The primary route to 3-Methoxy-4-nitropyridine involves the electrophilic nitration of 3-methoxypyridine. The regiochemical outcome of this reaction is dictated by the electronic nature of the pyridine ring and the directing influence of the methoxy substituent.

Workflow: Synthesis of 3-Methoxy-4-nitropyridine

Caption: Synthesis of 3-Methoxy-4-nitropyridine via nitration.

2.1. Causality of the Synthetic Pathway

The nitration of a pyridine ring is inherently challenging due to the ring's electron-deficient nature, which is further exacerbated under strongly acidic conditions that protonate the ring nitrogen. However, the presence of the electron-donating methoxy group at the 3-position partially activates the ring towards electrophilic attack.

-

Directing Effects: The methoxy group is an ortho, para-director. In the context of the 3-methoxypyridine ring, it directs incoming electrophiles to the 2, 4, and 6 positions.

-

Regioselectivity: Nitration occurs preferentially at the 4-position. While the 2-position is also activated, the 4-position is often favored to minimize steric hindrance. Nitration of 3-methoxypyridine is known to occur on the conjugate acid at the 2-position, but the 4-nitro isomer is the key product of interest here.[4] The synthesis of related nitropyridines often involves carefully controlled conditions using mixed acid (sulfuric and nitric acid).[5]

2.2. Experimental Protocol: Nitration of 3-Methoxypyridine

This protocol is a representative procedure based on standard nitration methodologies for activated pyridine systems.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C. The pyridine will protonate, forming the pyridinium salt.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Add this mixture dropwise from the dropping funnel to the reaction flask, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is neutral or slightly basic. The product, 3-Methoxy-4-nitropyridine, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Chemical Reactivity and Strategic Applications

The synthetic utility of 3-Methoxy-4-nitropyridine is rooted in its predictable reactivity, which allows for its transformation into more complex molecular architectures.

Reactivity Pathways of 3-Methoxy-4-nitropyridine

Caption: Key transformations of 3-Methoxy-4-nitropyridine.

3.1. Reduction of the Nitro Group

One of the most valuable transformations is the reduction of the 4-nitro group to a primary amine, yielding 3-Methoxy-4-aminopyridine.[6] This amine is a critical intermediate for constructing more complex molecules, particularly in drug discovery.

-

Causality: The nitro group is readily reduced under various conditions. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems like iron in acetic acid or tin(II) chloride.[7] The choice of reagent can be critical to avoid side reactions and ensure high yields.

-

Significance: The resulting 3-Methoxy-4-aminopyridine[6] is a nucleophile and a building block for introducing the substituted pyridine motif into larger molecules. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to form amides, sulfonamides, and other structures prevalent in pharmacologically active compounds. Studies have investigated the distribution of this derivative in biological systems.[8]

3.2. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the 4-nitro group. This makes the nitro group a good leaving group in SNAr reactions.[9][10]

-

Mechanism & Regiochemistry: Nucleophiles will preferentially attack the electron-deficient carbon atom to which the nitro group is attached (C4). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. Re-aromatization occurs upon the expulsion of the nitrite ion.

-

Synthetic Utility: This reactivity allows for the direct introduction of a wide range of functionalities at the 4-position. Nucleophiles such as amines, alkoxides, and fluoride ions can displace the nitro group, providing a powerful tool for functionalizing the pyridine ring.[9][11] This pathway is a valuable alternative to other methods for synthesizing substituted pyridines.[9][11]

3.3. Applications in Drug Discovery

Pyridine derivatives are integral to many approved drugs.[12] The 3-methoxy-4-aminopyridine core, derived from 3-Methoxy-4-nitropyridine, is a scaffold of interest. The specific substitution pattern can be tailored to interact with biological targets like kinases, G-protein coupled receptors (GPCRs), and other enzymes. The incorporation of nitroarenes is a known strategy in the synthesis of bioactive molecules.[13] For example, related nitropyridine derivatives have been investigated for their potential in anticancer research by targeting bromodomains.[12]

Safety and Handling

Proper handling of 3-Methoxy-4-nitropyridine is crucial due to its potential hazards.

4.1. GHS Hazard Classification

Aggregated GHS information indicates the following hazards:[1]

4.2. Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][14]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

3-Methoxy-4-nitropyridine is a synthetically versatile and valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable synthesis, and dual reactivity pathways—reduction of the nitro group and nucleophilic aromatic substitution—make it a strategic starting material for the synthesis of a wide array of more complex heterocyclic compounds. For researchers and drug development professionals, a comprehensive understanding of this molecule's chemistry provides a powerful tool for the rational design and construction of novel chemical entities with potential therapeutic applications.

References

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reuther, J. F., & Herner, A. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 4(3), 1163–1178. Retrieved from [Link]

-

Pharmaffiliates. (2024). The Role of Pyridine Derivatives in Anticancer Research. Retrieved from [Link]

-

Mąkosza, M., & Wojciechowski, K. (2001). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 3(1), 113-115. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

-

PubMed. (1985). Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

-

MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

-

SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [Link]

-

NSJ Prayog Life Science. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine

In the landscape of modern medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives are integral to a multitude of approved drugs, offering a versatile framework for molecular recognition and modulation of biological targets.[1][2] Among the vast array of functionalized pyridines, 4-Methoxy-3-nitropyridine has emerged as a particularly valuable and strategic intermediate.

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, from its fundamental physicochemical properties to its synthesis and critical role as a building block in the creation of complex, biologically active molecules. As a Senior Application Scientist, the aim is to not only present established protocols but to also offer insights into the causality behind experimental choices, thereby providing a self-validating and authoritative resource for professionals in the field.

Physicochemical and Spectroscopic Profile

4-Methoxy-3-nitropyridine is a solid at room temperature, typically appearing as a white or yellow crystalline powder.[1][3] A thorough understanding of its properties is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 31872-62-5 | [4] |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | [4] |

| Melting Point | 74.5 °C | [3] |

| IUPAC Name | 4-methoxy-3-nitropyridine | [4] |

| Solubility | Soluble in most common organic solvents. Good solubility in water. | [3] |

Spectroscopic data is critical for the unambiguous identification and purity assessment of 4-Methoxy-3-nitropyridine. Key spectral features are summarized below:

-

¹³C NMR: Data available and referenced in Magnetic Resonance in Chemistry, 31, 38 (1993).[4]

-

Mass Spectrometry (GC-MS): Spectral data is available through the NIST Mass Spectrometry Data Center.[4]

-

Infrared (IR) Spectroscopy (FTIR): Spectra have been recorded and are available, typically showing characteristic peaks for the nitro group, aromatic ring, and ether linkage.[4]

-

Raman Spectroscopy: FT-Raman spectra have been documented.[4]

Core Synthesis: The Nitration of 4-Methoxypyridine

The primary and most direct route to 4-Methoxy-3-nitropyridine is through the electrophilic nitration of 4-methoxypyridine. This reaction leverages the directing effects of the methoxy group and the inherent reactivity of the pyridine ring.

Causality Behind the Synthetic Strategy

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the introduction of an electron-donating group, such as a methoxy group at the 4-position, activates the ring and directs incoming electrophiles to the ortho positions (3 and 5). The nitration of 4-methoxypyridine proceeds to the 3-position, driven by this electronic guidance.[5]

The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]

Detailed Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-Methoxy-3-nitropyridine:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Addition of Starting Material: Slowly add 4-methoxypyridine dropwise to the cooled sulfuric acid, maintaining a low temperature.

-

Addition of Nitrating Agent: Add fuming nitric acid to the reaction mixture.

-

Reaction: Heat the mixture to 70°C and maintain for a period of time (e.g., 2.5 days), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Neutralization: Neutralize the acidic solution by the portion-wise addition of a base, such as solid potassium carbonate, until the solution is alkaline. This step is crucial for the precipitation of the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting yellow powdery product is 4-methoxy-3-nitropyridine. Further purification can be achieved by recrystallization if necessary.

This method has been reported to produce 4-methoxy-3-nitropyridine in high yield (e.g., 92%).

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 4-Methoxy-3-nitropyridine.

Applications in Drug Development and Medicinal Chemistry

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2][6][7] They serve as versatile precursors for further functionalization, with the nitro group being readily reducible to an amino group, which can then be elaborated into various pharmacophores.

While direct incorporation of 4-Methoxy-3-nitropyridine into a final drug product is less common, its role as a key intermediate is significant. The strategic placement of the methoxy and nitro groups allows for regioselective transformations, making it a valuable building block in multi-step syntheses.

A notable example of the utility of a closely related analogue is in the synthesis of the antibiotic Gepotidacin . The synthesis of this novel therapeutic involves the nucleophilic aromatic substitution of 2-chloro-6-methoxy-3-nitropyridine, highlighting the importance of the methoxy-nitropyridine scaffold in accessing complex molecular architectures.[8]

Furthermore, substituted nitropyridines are precursors in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[6] The development of drugs such as Rabeprazole, a proton pump inhibitor, also relies on pyridine-based intermediates derived from functionalized nitropyridines.[9]

The general synthetic utility of 4-Methoxy-3-nitropyridine lies in its ability to undergo a variety of chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a plethora of subsequent reactions such as amide bond formation, sulfonylation, and diazotization.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

-

Further Ring Functionalization: The existing substituents can direct further electrophilic or nucleophilic additions to the pyridine ring.

Logical Relationship Diagram: From Intermediate to Bioactive Molecule

Caption: The role of 4-Methoxy-3-nitropyridine as a key intermediate in the synthesis of bioactive molecules.

Safety and Handling

4-Methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Methoxy-3-nitropyridine is a strategically important intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined physicochemical and spectroscopic properties, coupled with a reliable and high-yielding synthetic protocol, make it a valuable tool for medicinal chemists. The versatility of the methoxy and nitro substituents allows for a wide range of subsequent chemical transformations, providing access to complex and diverse molecular architectures. A thorough understanding of the synthesis, properties, and potential applications of this compound, as outlined in this guide, is essential for its effective utilization in the pursuit of new and improved therapeutic agents.

References

-

CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

-

PubChem. 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information.

-

WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.

-

Biosynth. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694.

-

Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

-

ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

-

ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine.

-

CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.

-

ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

-

US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.

-

CN109608391A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

-

Finetech Industry Limited. 4-Methoxy-3-nitropyridine | CAS: 31872-62-5 | Chemical Product.

-

Journal of the Chemical Society, Perkin Transactions 2. (2002). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

-

ResearchGate. (2018). Nitropyridines, Their Synthesis and Reactions.

-

Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

-

Vanderbilt University. (2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion.

-

CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.

-

Reddit. (2023). Nitration of 4-acetyl-pyridine.

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

ResearchGate. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

-

PubMed Central. (2021). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].

-

ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide.

-

Fonderpharm. (n.d.). Pharmaceutical intermediates.

-

Wikipedia. (n.d.). Gepotidacin.

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gepotidacin - Wikipedia [en.wikipedia.org]

- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

3-Methoxy-4-nitropyridine N-oxide synthesis

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-nitropyridine N-oxide

Introduction

3-Methoxy-4-nitropyridine N-oxide is a valuable substituted pyridine derivative widely employed as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the N-oxide functionality, a strong electron-withdrawing nitro group, and an electron-donating methoxy group creates a unique electronic profile, making it a versatile precursor for various functionalization reactions. This guide provides a detailed examination of its synthesis, focusing on the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis and Strategy

The most direct and widely recognized strategy for the synthesis of 3-Methoxy-4-nitropyridine N-oxide involves a two-step sequence starting from commercially available 3-methoxypyridine. This approach is predicated on two fundamental transformations in pyridine chemistry:

-

N-Oxidation: The pyridine nitrogen is first oxidized to form the corresponding N-oxide. This initial step is crucial as the N-oxide group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution.

-

Electrophilic Nitration: The resulting 3-methoxypyridine N-oxide is then subjected to nitration. The combined activating and directing effects of the N-oxide and the 3-methoxy group selectively install the nitro group at the 4-position.

This strategic sequence leverages the powerful directing influence of the N-oxide group, which makes the C4 position highly susceptible to electrophilic attack.

Part 1: Synthesis of 3-Methoxypyridine N-oxide

Principle and Mechanistic Insight

The conversion of a tertiary amine, such as the nitrogen in a pyridine ring, to its N-oxide is an oxidation reaction. This is typically achieved using peroxy acids or hydrogen peroxide.[1] The reaction proceeds via an electrophilic attack by the oxidant on the lone pair of electrons of the pyridine nitrogen. When using hydrogen peroxide in an acetic acid medium, peracetic acid is formed in situ, which then acts as the primary oxidizing agent. The basicity of the amine is a key determinant of reactivity, with more basic amines being more readily oxidized.[1]

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[2]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxypyridine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (approx. 3 volumes relative to the pyridine). Stir the mixture to ensure homogeneity.

-

Oxidant Addition: To the stirring solution, carefully and slowly add 30% hydrogen peroxide (approx. 1.3 eq). The addition should be controlled to manage any initial exotherm.

-

Heating: Heat the reaction mixture in an oil bath to an internal temperature of 70-75 °C. Maintain this temperature for approximately 24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Solvent Removal): After cooling to room temperature, remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Cool the residue in an ice-salt bath and slowly add a cold 40% aqueous sodium hydroxide solution with vigorous stirring until the mixture is strongly alkaline (pH > 12). This step neutralizes the acetic acid and deprotonates the product.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or dichloromethane.

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxypyridine N-oxide. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Data Presentation: Reagent Summary for N-Oxidation

| Reagent | Molar Eq. | Role | Key Considerations |

| 3-Methoxypyridine | 1.0 | Starting Material | Ensure purity of the starting material. |

| Glacial Acetic Acid | Solvent | Solvent & Catalyst | Reacts with H₂O₂ to form peracetic acid. |

| 30% Hydrogen Peroxide | ~1.3 | Oxidizing Agent | Add slowly to control the reaction temperature. |

| 40% Sodium Hydroxide | Excess | Neutralizing Agent | Add slowly at low temperature due to a strong exotherm. |

| Chloroform/DCM | Solvent | Extraction Solvent | Used for product extraction from the aqueous phase. |

Part 2: Synthesis of 3-Methoxy-4-nitropyridine N-oxide

Principle and Mechanistic Insight

The nitration of 3-methoxypyridine N-oxide is an electrophilic aromatic substitution reaction. The N-oxide group is strongly activating and directs electrophiles to the C4 (para) and C2 (ortho) positions. The 3-methoxy group is also an activating, ortho-para director. In this case, their directing effects are synergistic, strongly favoring the substitution at the C4 position. The reaction is typically carried out in a mixture of a strong acid (sulfuric acid) and a nitrating agent (fuming nitric acid or potassium nitrate).[3] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Experimental Protocol: Mixed-Acid Nitration

This protocol is based on well-established methods for the nitration of pyridine N-oxides.[2][3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid (sp. gr. 1.84, approx. 3.5 volumes).

-

Substrate Addition: Slowly and carefully add 3-methoxypyridine N-oxide (1.0 eq) to the cold sulfuric acid with stirring. Ensure the temperature is maintained between 0-10 °C. A large amount of heat is liberated during this step.

-

Nitrating Agent Addition: To the cold mixture, add fuming nitric acid (sp. gr. 1.50, approx. 3 volumes) dropwise or in small portions, ensuring the internal temperature does not rise excessively.

-

Heating: Attach a reflux condenser and place the flask in an oil bath. Slowly raise the temperature to 95-100 °C. A vigorous reaction with gas evolution may occur, which should be controlled by intermittent cooling with an ice-water bath if necessary.[2]

-

Reaction Time: Once the initial vigorous reaction subsides, continue heating at 100-105 °C for 2-3 hours.

-

Quenching: Cool the reaction mixture to approximately 10 °C and pour it slowly and carefully onto a large amount of crushed ice with stirring.

-

Neutralization: Cautiously neutralize the acidic solution by adding a solid base like sodium carbonate or by slowly adding a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is neutral to slightly basic. This will precipitate the product.

-

Isolation: Collect the precipitated yellow solid by suction filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by extraction into chloroform, followed by drying and solvent evaporation.

Alternative "Greener" Nitration Protocol